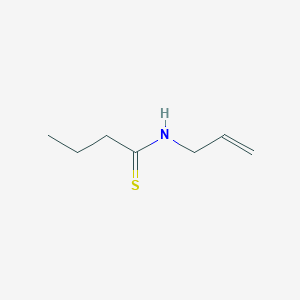![molecular formula C7H5ClN4 B14289914 5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine CAS No. 116527-39-0](/img/structure/B14289914.png)
5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-b]pyrazine core with a chlorine atom at the 5-position and an ethenyl group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-chloro-1H-pyrazolo[3,4-b]pyrazine with an ethenylating agent such as vinyl bromide in the presence of a base like potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学的研究の応用
5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.
類似化合物との比較
Similar Compounds
5-Chloro-1H-pyrazolo[3,4-b]pyrazine: Lacks the ethenyl group at the 1-position.
1-Ethenyl-1H-pyrazolo[3,4-b]pyrazine: Lacks the chlorine atom at the 5-position.
5-Bromo-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine: Contains a bromine atom instead of chlorine at the 5-position.
Uniqueness
5-Chloro-1-ethenyl-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of both the chlorine atom at the 5-position and the ethenyl group at the 1-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
116527-39-0 |
|---|---|
分子式 |
C7H5ClN4 |
分子量 |
180.59 g/mol |
IUPAC名 |
5-chloro-1-ethenylpyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C7H5ClN4/c1-2-12-7-5(3-10-12)11-6(8)4-9-7/h2-4H,1H2 |
InChIキー |
WCXGVUFVWKRQLX-UHFFFAOYSA-N |
正規SMILES |
C=CN1C2=NC=C(N=C2C=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


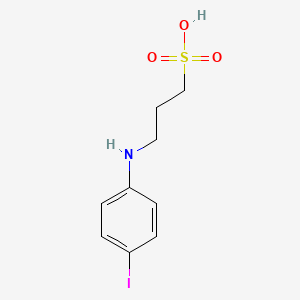
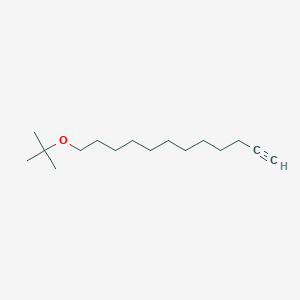
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
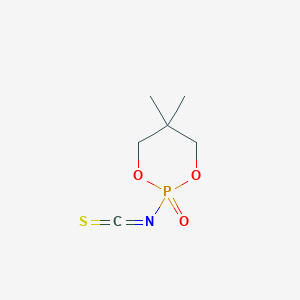
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
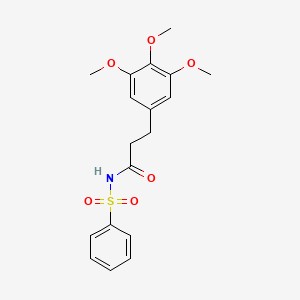
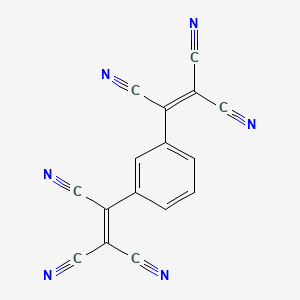


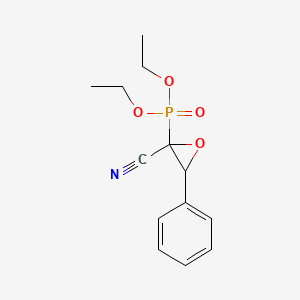
![1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene](/img/structure/B14289896.png)

![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
